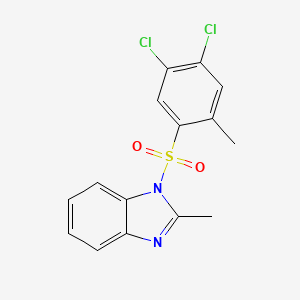

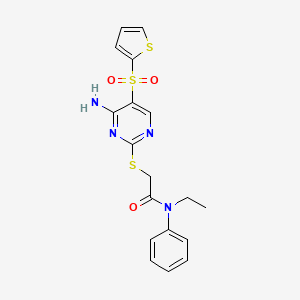

![molecular formula C10H10Cl2N2O B2825307 [4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2361839-00-9](/img/structure/B2825307.png)

[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

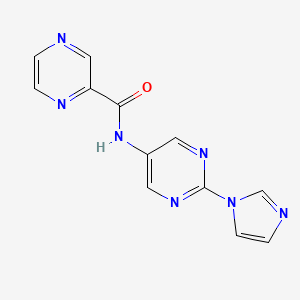

The compound “[4-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen), and a chlorophenyl group, which is a phenyl ring with a chlorine substituent . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring and the chlorophenyl group. The oxazole ring is aromatic and planar, while the chlorophenyl group is also planar due to the aromaticity of the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazole and chlorophenyl groups. The oxazole ring can undergo reactions at the nitrogen and oxygen atoms, while the chlorophenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxazole and chlorophenyl groups could affect its solubility, melting point, and boiling point .Scientific Research Applications

Efficient Transfer Hydrogenation Reactions

The compound has been utilized in the synthesis of quinazoline-based ruthenium complexes, demonstrating significant efficiency in transfer hydrogenation reactions of acetophenone derivatives, achieving high conversions and turnover frequency (TOF) values (Karabuğa et al., 2015).

Synthesis and Polymerization of Aromatic 2‐oxazolines

Research has explored the synthesis of aromatic 2-oxazolines containing carboxylic groups, which upon thermal polymerization yield new linear poly(ester amide)s. This process demonstrates the compound's role in creating materials with potential applications in various industrial sectors (Jakisch et al., 1999).

Anticancer and Antimicrobial Agents

A study on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine rings has shown potential anticancer and antimicrobial activities. These findings highlight the compound's relevance in drug discovery and development (Katariya et al., 2021).

Antibacterial Study of Novel 2-(5-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl) Compounds

This research indicates the synthesis and successful antibacterial activity evaluation of novel heterocyclic compounds, showcasing the compound's utility in developing new antibacterial agents (Mehta, 2016).

properties

IUPAC Name |

[4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O.ClH/c11-8-3-1-7(2-4-8)9-6-14-13-10(9)5-12;/h1-4,6H,5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDWGULIRGXGLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CON=C2CN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

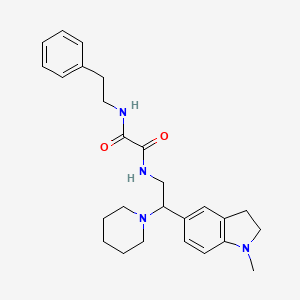

![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)

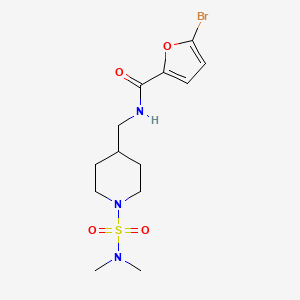

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)

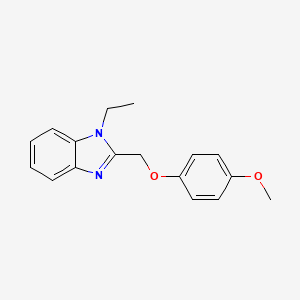

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)